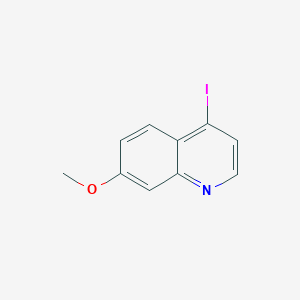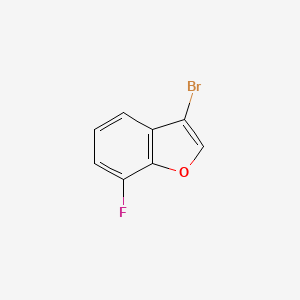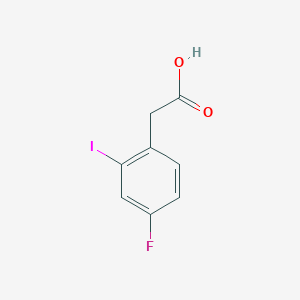
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine: is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of starting materials such as 3-pyrrolidinone and fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the role of fluorine in drug design and development .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. This interaction can affect various biological pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropane
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropanol
Comparison: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine stands out due to its unique combination of a fluorine-substituted pyrrolidine ring and a cyclopropanamine group. This structural arrangement imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15FN2 |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m1/s1 |
Clé InChI |
QZFXTAVCZYQMQZ-HTRCEHHLSA-N |
SMILES isomérique |
C1CC1NC[C@H]2CNC[C@H]2F |
SMILES canonique |
C1CC1NCC2CNCC2F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)


![1-(4-Bromophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8780509.png)





